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Compound of Interest

Compound Name:
3-Isopropoxy-5-

trifluoromethylphenylboronic acid

Cat. No.: B597398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Isopropoxy-5-trifluoromethylphenylboronic acid is a versatile building block in modern

organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.

Its unique substitution pattern, featuring both an electron-donating isopropoxy group and a

strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile. This

guide provides an in-depth analysis of its expected reactivity in key cross-coupling reactions,

supported by generalized experimental protocols and data presented for easy comparison. The

information herein is designed to enable researchers to effectively utilize this reagent in the

synthesis of complex molecules.

Due to a lack of specific published examples for this exact molecule, the following protocols

and data are based on established methodologies for structurally similar arylboronic acids.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Isopropoxy-5-
trifluoromethylphenylboronic acid is presented in Table 1.
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Property Value

Molecular Formula C₁₀H₁₂BF₃O₃

Molecular Weight 248.01 g/mol

Appearance White to off-white solid

Solubility

Soluble in many organic solvents such as

methanol, ethanol, THF, dioxane, and DMF.

Insoluble in water.

Stability
Stable under normal laboratory conditions. May

dehydrate to form the corresponding boroxine.

Reactivity Profile and Key Reactions
The electronic nature of 3-Isopropoxy-5-trifluoromethylphenylboronic acid is dictated by

the interplay of the mesomerically electron-donating isopropoxy group and the inductively

electron-withdrawing trifluoromethyl group. This electronic balance influences its reactivity in

various cross-coupling reactions. It is a key reagent in the formation of carbon-carbon and

carbon-heteroatom bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation

of C-C bonds, particularly for the synthesis of biaryl compounds. 3-Isopropoxy-5-
trifluoromethylphenylboronic acid is an excellent partner in these palladium-catalyzed

reactions.

Aryl Halide (1.0 eq)
3-Isopropoxy-5-trifluoromethylphenylboronic acid (1.2 eq)

Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Reaction Mixture
Inert Atmosphere (N₂ or Ar)

Heat (80-110 °C)
Stir for 2-24 h

Combine Aqueous Workup
(e.g., extraction with EtOAc)

Cool Purification
(e.g., Column Chromatography) Biaryl Product

Click to download full resolution via product page

Figure 1. Generalized workflow for a Suzuki-Miyaura coupling reaction.
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Procedure:

To a reaction vessel, add the aryl halide (1.0 equivalent), 3-Isopropoxy-5-
trifluoromethylphenylboronic acid (1.2 equivalents), palladium catalyst (e.g.,

Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and base (e.g., potassium carbonate,

2.0 equivalents).

The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring by TLC or

LC-MS.

Upon completion, the reaction is cooled to room temperature and diluted with an organic

solvent (e.g., ethyl acetate) and water.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

The following table (Table 2) provides expected yields for the Suzuki-Miyaura coupling of 3-
Isopropoxy-5-trifluoromethylphenylboronic acid with various aryl halides, based on typical

outcomes for similar substrates.
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Aryl
Halide
Partner

Catalyst
System
(mol%)

Base Solvent Temp (°C) Time (h)
Expected
Yield (%)

4-

Bromoanis

ole

Pd(PPh₃)₄

(3)
K₂CO₃

Toluene/H₂

O (4:1)
90 12 85-95

1-Chloro-4-

nitrobenze

ne

Pd₂(dba)₃

(2) / SPhos

(4)

K₃PO₄
Dioxane/H₂

O (4:1)
100 8 75-90

2-

Bromopyrid

ine

Pd(dppf)Cl

₂ (3)
Na₂CO₃

DMF/H₂O

(5:1)
110 18 70-85

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds,

enabling the synthesis of aryl amines from aryl halides. While the boronic acid itself is not a

direct substrate, it is a precursor to the aryl halide needed for this reaction. Alternatively, in a

related transformation, the boronic acid can be used in Chan-Lam coupling to form C-N bonds.

Aryl Halide (from boronic acid, 1.0 eq)
Amine (1.2 eq)

Pd Precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
Ligand (e.g., XPhos, 2-6 mol%)

Base (e.g., NaOtBu, K₃PO₄, 1.5 eq)
Solvent (e.g., Toluene, Dioxane)

Reaction Mixture
Inert Atmosphere (N₂ or Ar)

Heat (80-120 °C)
Stir for 4-24 h

Combine Aqueous Workup
(e.g., Quench with H₂O, extract with EtOAc)

Cool Purification
(e.g., Column Chromatography) Aryl Amine Product

Click to download full resolution via product page

Figure 2. Generalized workflow for a Buchwald-Hartwig amination.

Procedure:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide

(derived from 3-isopropoxy-5-trifluoromethylphenylboronic acid, 1.0 equivalent),
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palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, 2-6 mol%), and a

strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equivalents).

The amine (1.2 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane)

are added.

The vessel is sealed and heated to 80-120 °C with stirring for 4-24 hours, with progress

monitored by TLC or LC-MS.

After cooling to room temperature, the reaction is carefully quenched with water and diluted

with an organic solvent.

The mixture is filtered through a pad of celite, and the organic layer is washed, dried, and

concentrated.

The product is purified by column chromatography.

Table 3 shows expected yields for the Buchwald-Hartwig amination of the corresponding aryl

bromide with various amines.

Amine
Partner

Catalyst
System
(mol%)

Base Solvent Temp (°C) Time (h)
Expected
Yield (%)

Morpholine

Pd₂(dba)₃

(1.5) /

XPhos (3)

NaOtBu Toluene 100 16 80-95

Aniline

Pd(OAc)₂

(2) / BINAP

(3)

Cs₂CO₃ Dioxane 110 20 70-88

Benzylami

ne

Pd₂(dba)₃

(2) /

RuPhos (4)

K₃PO₄ Toluene 100 12 75-90

Chan-Lam Coupling
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The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom

bonds, particularly C-N and C-O bonds, using a copper catalyst. This reaction is often

complementary to the palladium-catalyzed methods and can be performed under milder

conditions, sometimes even open to the air.

3-Isopropoxy-5-trifluoromethylphenylboronic acid (1.0 eq)
Amine/Alcohol (1.5 eq)

Cu Catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
Base (e.g., Pyridine, Et₃N, optional)

Solvent (e.g., DCM, Toluene)

Reaction Mixture
Air or O₂ atmosphere
Room Temp to 80 °C

Stir for 12-48 h

Combine
Filtration and Extraction

Completion Purification
(e.g., Column Chromatography) Aryl Amine/Ether Product

Click to download full resolution via product page

Figure 3. Generalized workflow for a Chan-Lam coupling reaction.

Procedure:

To a reaction flask, add 3-Isopropoxy-5-trifluoromethylphenylboronic acid (1.0

equivalent), the amine or alcohol (1.5 equivalents), and a copper catalyst (e.g., copper(II)

acetate, 10-20 mol%).

A solvent such as dichloromethane (DCM) or toluene is added, followed by a base like

pyridine or triethylamine, if required.

The reaction is stirred vigorously, often open to the air or under an oxygen atmosphere, at

temperatures ranging from room temperature to 80 °C.

The reaction progress is monitored over 12-48 hours.

Upon completion, the mixture is filtered to remove copper salts, and the filtrate is subjected

to an aqueous workup.

The crude product is purified by column chromatography.

Table 4 illustrates the expected outcomes for the Chan-Lam coupling of 3-Isopropoxy-5-
trifluoromethylphenylboronic acid with N- and O-nucleophiles.
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Nucleophile
Catalyst
(mol%)

Solvent Temp (°C) Time (h)
Expected
Yield (%)

Imidazole
Cu(OAc)₂

(15)
DCM RT 24 70-85

Phenol
Cu(OAc)₂

(20)
Toluene 80 36 60-75

Pyrrolidine CuI (10) DMF 60 18 65-80

Synthesis
The synthesis of 3-Isopropoxy-5-trifluoromethylphenylboronic acid typically starts from a

commercially available substituted bromobenzene. A general synthetic pathway is outlined

below.

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene Grignard Formation
(Mg, THF)

Borylation
(B(OiPr)₃)

Acidic Hydrolysis
(e.g., aq. HCl) 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Click to download full resolution via product page

Figure 4. A plausible synthetic route to the target boronic acid.

Applications in Drug Discovery and Medicinal
Chemistry
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability

to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The

isopropoxy group can also modulate solubility and provide a vector for further functionalization.

Phenylboronic acids, in general, are of interest for their potential biological activities, including

as enzyme inhibitors and for their ability to interact with the overexpressed sialic acids on the

surface of cancer cells.

Safety and Handling
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3-Isopropoxy-5-trifluoromethylphenylboronic acid should be handled in a well-ventilated

fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For

detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion
3-Isopropoxy-5-trifluoromethylphenylboronic acid is a valuable and reactive building block

for the synthesis of a wide range of organic molecules. Its reactivity is primarily centered

around palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient

formation of C-C, C-N, and C-O bonds. While specific literature examples for this exact

compound are sparse, the generalized protocols and expected reactivity profiles presented in

this guide, based on well-established chemical principles for analogous compounds, provide a

solid foundation for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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